(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
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Overview
Description
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is known for its potent agonist activity on cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Preparation Methods
The synthesis of (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate typically involves the reaction of 1H-indole-7-carboxylic acid with (1-butylpiperidin-4-yl)methanol under specific reaction conditions. The process may include steps such as esterification, purification, and crystallization to obtain the final product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management, appetite regulation, and mood disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by acting as an agonist on cannabinoid receptors, specifically CB1 and CB2 receptors. Upon binding to these receptors, it activates various intracellular signaling pathways, leading to changes in cellular functions. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.
Comparison with Similar Compounds
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate is unique due to its specific structure and potent agonist activity on cannabinoid receptors. Similar compounds include:
- (1-pentylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
- (1-hexylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
- (1-heptylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
These compounds share a similar indole-based structure but differ in the length of the alkyl chain attached to the piperidine ring, which can influence their potency and receptor selectivity.
Properties
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDYRXSHPAJKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.